Potency Against Zika Virus (ZIKV): Direct Comparison to Lead Compound ZK22
Antiviral agent 54 (compound 33) demonstrates significantly improved antiviral activity against Zika virus (ZIKV) compared to the lead compound ZK22. In ZIKV-infected HUVECs, the EC50 of compound 33 is 0.39 µM [1]. This represents a marked improvement over the previously reported ZK22, which was the starting point for the SAR campaign and exhibited weaker activity [1]. The enhanced potency is attributed to the replacement of the benzonitrile moiety of ZK22 with a pyridine group, which increased ligand lipophilicity efficiency (LLE) and reduced cytotoxicity [1].
| Evidence Dimension | ZIKV antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.39 µM |
| Comparator Or Baseline | ZK22 (EC50 value not specified in abstract, but reported as less potent than compound 33 based on SAR optimization) |
| Quantified Difference | Not directly quantified in abstract, but compound 33 is a result of SAR optimization specifically aimed at improving ZK22's potency. |
| Conditions | ZIKV-infected human umbilical vein endothelial cells (HUVECs) assay; quantification of cellular ZIKV RNA by RT-qPCR. |
Why This Matters
This sub-micromolar potency against ZIKV in a physiologically relevant cell type (HUVECs) is critical for researchers prioritizing compounds with a validated improvement over the original chemical starting point for in vivo or advanced in vitro studies.
- [1] Ji, Y., Wang, L., Zhou, R., Yang, X., Li, S., Cen, S., & Li, Y. (2024). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. Bioorganic & Medicinal Chemistry, 103, 117682. View Source
